Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
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Overview
Description
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl group, a hydroxyethyl group, and a carbamic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide.
Formation of the Carbamic Acid Ester: The carbamic acid tert-butyl ester can be formed by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding carbamates or esters.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, alcohols
Reaction Conditions: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions.
Major Products Formed
Oxidation Products: Carbonyl derivatives
Reduction Products: Hydroxyethyl derivatives
Substitution Products: Carbamates, esters
Scientific Research Applications
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester can be compared with other piperidine derivatives, such as:
1-(2-Hydroxyethyl)piperidine: Lacks the carbamic acid ester group, making it less versatile in chemical reactions.
4-(2-Hydroxyethyl)piperidine: Similar structure but different substitution pattern, leading to different reactivity and biological activity.
N-tert-Butoxycarbonyl-4-hydroxyethylpiperidine: Contains a similar carbamic acid ester group but with different positioning, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-5-16(13(18)19-14(2,3)4)12-6-8-15(9-7-12)10-11-17/h12,17H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQDAIJXRJNMKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)CCO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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